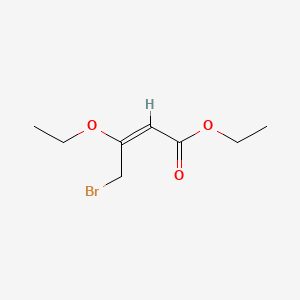

Ethyl 4-bromo-3-ethoxybut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

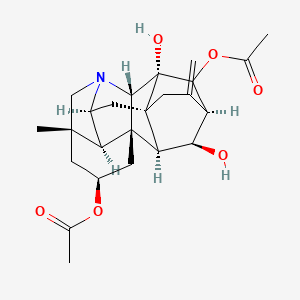

Ethyl 4-bromo-3-ethoxybut-2-enoate is a chemical compound used as a pharmaceutical intermediate . It has a molecular weight of 237.09 g/mol and a molecular formula of C8H13BrO3 .

Synthesis Analysis

Ethyl 4-bromo-3-ethoxybut-2-enoate and ethyl 3-ethoxy-4-(2- and 4-nitrophenoxy)but-2-enoates have been synthesized and used as synthones for the preparation of some new ethyl 2Z-2H-1,4-benzoxazin-3(4H)-ylideneacetate, 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, and 4-ethoxy-1-(4-bromophenyl)-1,5-dihydro-2H-pyrrole-2-ones .Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-3-ethoxybut-2-enoate is represented by the formula CCOC(=O)C=C(CBr)OCC .Physical And Chemical Properties Analysis

Ethyl 4-bromo-3-ethoxybut-2-enoate is not miscible in water . It has a density of 1.339 g/cm3 . It is sensitive to moisture and light, and it is incompatible with oxidizing agents, bases, and heat .Scientific Research Applications

Synthesis of New 1,4-Benzoxazines

Ethyl 4-bromo-3-ethoxybut-2-enoate has been synthesized and used as a synthon for the preparation of new ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate . The 1,4-benzoxazine scaffolds have been studied intensively as important heterocyclic systems for building natural and designed biologically active compounds .

Synthesis of Pyrrole-2-ones

This compound has also been used in the synthesis of 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 4-ethoxy-1-(4-bromophenyl)-1,5-dihydro-2H-pyrrole-2-ones . The pyrrolidine-2,4-dione ring system (tetramic acid) is present in various naturally occurring compounds exhibiting a wide range of biological and pharmaceutical activities .

Antiviral Applications

Tetramic acid derivatives, which can be synthesized using Ethyl 4-bromo-3-ethoxybut-2-enoate, are the key structural core found in a variety of natural products as potent antiviral agents .

Antibiotic Applications

Tetramic acid derivatives are also known for their antibiotic properties . This makes Ethyl 4-bromo-3-ethoxybut-2-enoate a valuable compound in the synthesis of antibiotic agents.

Antifungal Applications

The tetramic acid derivatives synthesized using Ethyl 4-bromo-3-ethoxybut-2-enoate have been found to exhibit antifungal properties .

Antitumor Applications

Tetramic acid derivatives are also known for their antitumor properties . This makes Ethyl 4-bromo-3-ethoxybut-2-enoate a valuable compound in the synthesis of antitumor agents.

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 4-bromo-3-ethoxybut-2-enoate is a complex organic compound that is used in various biochemical research

Mode of Action

It has been used as a synthon in the preparation of some new ethyl (2z)-2h-1,4-benzoxazin-3(4h)-ylideneacetate . This suggests that it might interact with its targets through a series of chemical reactions, leading to the formation of new compounds.

Biochemical Pathways

It has been used in the synthesis of new 1,4-benzoxazines and pyrrole-2-ones , indicating that it may play a role in these biochemical pathways.

Result of Action

Its use in the synthesis of new compounds suggests that it may have significant effects at the molecular level .

Action Environment

Like many other organic compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

ethyl (E)-4-bromo-3-ethoxybut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO3/c1-3-11-7(6-9)5-8(10)12-4-2/h5H,3-4,6H2,1-2H3/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYMWILFRUUBCX-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=CC(=O)OCC)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C/C(=O)OCC)/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

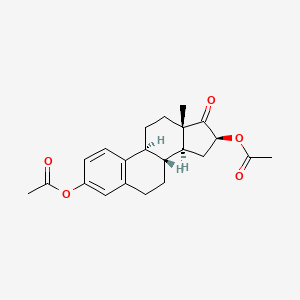

![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)